1,3-二羟基丙酮肟

描述

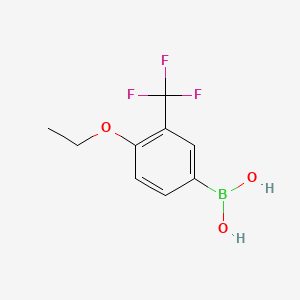

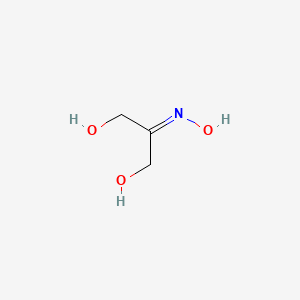

1,3-Dihydroxyacetone Oxime, also known as 1,3-Dihydroxypropan-2-one oxime, is a chemical compound with the molecular formula C3H7NO3 . It has a molecular weight of 105.09 g/mol . This compound is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1,3-Dihydroxyacetone Oxime includes a hydroxyl group, a carbonyl group, and an oxime group . The InChI code for this compound is 1S/C3H7NO3/c5-1-3(2-6)4-7/h5-6H,1-2H2 .

Chemical Reactions Analysis

1,3-Dihydroxyacetone Oxime can participate in various chemical reactions. For example, it can react with diamminediaquaplatinum (II) to produce zwitterionic diammine (3-hydroxy-2-(oxidoimino)propan-1-olato-κ2 N,O) platinum (II) complexes . More research is needed to fully understand the range of chemical reactions this compound can undergo .

Physical And Chemical Properties Analysis

1,3-Dihydroxyacetone Oxime has a molecular weight of 105.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound’s rotatable bond count is 2 . Its exact mass and monoisotopic mass are both 105.042593085 g/mol . The topological polar surface area of the compound is 73 Ų .

科学研究应用

电化学发光检测

- 已确定1,3-二羟基丙酮作为Ru(bpy)32+的高效电化学发光共反应剂,远远超过草酸钠的效果。这种特性使得无需衍生化即可对1,3-二羟基丙酮进行敏感检测,相比其他方法显著提高了灵敏度(Sun et al., 2018)。

微生物生产和代谢工程

- 研究集中在通过微生物手段增强1,3-二羟基丙酮的生产,具体是通过改善甘油脱氢酶活性和发酵过程。这种方法应用于化妆品、医药和食品产品(Sun et al., 2010)。

铂(II)配合物的细胞毒活性

- 合成了具有1,3-二羟基丙酮肟配体的新型铂(II)配合物,并对其在人类癌细胞系中的细胞毒活性进行了研究。这些配合物显示出有希望的结果,在中低微摩尔范围内表现出显著活性(Scaffidi-Domianello et al., 2011)。

用于DHA生产细菌的高通量筛选

- 已开发了一种用于识别产生DHA的细菌的高通量筛选方法,显著提高了菌株操作的效率,并降低了化妆品行业的生产成本,在那里DHA是无日晒美黑产品的关键成分(Hu & Zheng, 2009)。

共固定藻类-细菌系统用于供氧

- 关于共固定藻类和细菌系统的研究显示出有效将甘油转化为二羟基丙酮,突显了藻类产生的氧气对细菌过程的共生利用。这种方法对工业应用中的连续生产具有重要意义(Adlercreutz et al., 1982)。

无金属氧化催化

- 已使用含氮碳纳米管进行无金属催化将甘油转化为二羟基丙酮,其中吡啶氮基团充当活性位点。这种方法为DHA生产提供了一种环保且具有成本效益的替代方案(Gupta et al., 2017)。

安全和危害

未来方向

The future directions of 1,3-Dihydroxyacetone Oxime research could involve optimizing its metabolic pathway and production process, simplifying its separation and purification routes, and harnessing its peculiar reactivity to address current sustainability challenges encountered in the synthesis of specialty polymers . Further studies could also explore its potential applications in diverse fields .

属性

IUPAC Name |

2-hydroxyiminopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESFQRDUAZRWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659894 | |

| Record name | 2-(Hydroxyimino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydroxyacetone Oxime | |

CAS RN |

37110-18-2 | |

| Record name | 2-(Hydroxyimino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)

![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)

![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)

![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)